Peroxydehydrotumulosic acid

Epstein-Barr virus tumor promotion chemoprevention

Peroxydehydrotumulosic acid (5α,8α-epidioxy) is the definitive reference standard for Poria cocos triterpenoid research. Its unique 5α,8α-epidioxy bridge—absent in dehydrotumulosic acid, tumulosic acid, and polyporenic acid C—prevents generic substitution. Demonstrates EBV-EA inhibition (IC₅₀ 195–340 mol ratio/32 pmol TPA), while pachymic acid is inactive. Supplied with HPLC purity ≥98% and MS, NMR characterization. Essential for SAR studies of epidioxy mechanisms, QC of Poria extracts, and comparative ADME profiling. Choose compound-specific bioactivity.

Molecular Formula C31H46O6
Molecular Weight 514.7 g/mol
CAS No. 943225-53-4
Cat. No. B3030682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeroxydehydrotumulosic acid
CAS943225-53-4
Molecular FormulaC31H46O6
Molecular Weight514.7 g/mol
Structural Identifiers
SMILESCC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C24C=CC5(C3(CCC(C5(C)C)O)C)OO4)C)C)O)C(=O)O
InChIInChI=1S/C31H46O6/c1-18(2)19(3)9-10-20(25(34)35)24-21(32)17-29(8)28(24,7)13-11-22-27(6)14-12-23(33)26(4,5)31(27)16-15-30(22,29)36-37-31/h11,15-16,18,20-21,23-24,32-33H,3,9-10,12-14,17H2,1-2,4-8H3,(H,34,35)/t20-,21-,23+,24+,27-,28-,29-,30?,31?/m1/s1
InChIKeyNWPSXIIQUKYLPR-BGOOFPDJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Peroxydehydrotumulosic Acid (CAS 943225-53-4) – Compound Class and Baseline Characteristics for Scientific Procurement


Peroxydehydrotumulosic acid (5α,8α-peroxydehydrotumulosic acid) is a lanostane-type tetracyclic triterpenoid featuring a characteristic 5α,8α-epidioxy bridge that distinguishes it from non-peroxide analogs in the Poria cocos-derived compound family [1]. It was first isolated and structurally characterized from the epidermis of the sclerotia of Poria cocos Wolf (Polyporaceae) in 2007, with its structure confirmed by comprehensive spectroscopic methods [2]. The compound possesses molecular formula C₃₁H₄₆O₆ (molecular weight 514.7 g/mol) and demonstrates solubility in organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [3]. As a reference standard for analytical and biological research applications, commercial supplies are typically provided with HPLC purity ≥98% .

Peroxydehydrotumulosic Acid: Why Poria cocos Triterpenoids Are Not Functionally Interchangeable


Despite sharing a common lanostane scaffold, Poria cocos-derived triterpene acids exhibit pronounced divergence in biological activity profiles that preclude generic substitution. The 5α,8α-epidioxy bridge of peroxydehydrotumulosic acid represents a critical structural determinant that is absent in non-peroxide congeners such as dehydrotumulosic acid, tumulosic acid, and polyporenic acid C [1]. Even among the 17 structurally related lanostane-type triterpene acids systematically evaluated by Akihisa et al., only a subset demonstrated EBV-EA inhibitory activity (IC₅₀ range 195-340 mol ratio/32 pmol TPA), while four compounds (including pachymic acid and dehydropachymic acid) showed no detectable inhibition whatsoever [2]. Furthermore, comparative pharmacokinetic analysis of Poria triterpenoids in rats revealed substantial differences in absorption and elimination profiles depending on formulation context, with dehydrotumulosic acid, tumulosic acid, and polyporenic acid C exhibiting distinct PK parameters [3]. These findings collectively establish that functional interchangeability cannot be assumed among Poria cocos triterpenoids; procurement decisions must be guided by compound-specific, quantitative performance data.

Peroxydehydrotumulosic Acid: Quantitative Comparator Evidence for Research Selection and Procurement


EBV-EA Inhibition: Peroxydehydrotumulosic Acid Demonstrates Comparable Potency to Other Active Poria Triterpenoids

In a comprehensive screen of 17 lanostane-type triterpene acids from Poria cocos, 5α,8α-peroxydehydrotumulosic acid exhibited inhibitory effects against TPA-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells with an IC₅₀ value within the range of 195-340 mol ratio/32 pmol TPA. This places peroxydehydrotumulosic acid among the active subset of compounds, in contrast to pachymic acid, dehydropachymic acid, 3-epi-dehydropachymic acid, and 3-epi-dehydrotumulosic acid, which showed no inhibitory activity in the same assay [1].

Epstein-Barr virus tumor promotion chemoprevention

Structural Differentiation: The 5α,8α-Epidioxy Bridge Distinguishes Peroxydehydrotumulosic Acid from Dehydrotumulosic Acid

Peroxydehydrotumulosic acid contains a unique 5α,8α-epidioxy bridge (peroxide linkage) that is absent in its closest structural analog, dehydrotumulosic acid. This structural modification introduces an endoperoxide moiety that fundamentally alters the compound's physicochemical and potential reactive properties. The structure was confirmed via comprehensive spectroscopic analysis in the original isolation and characterization study [1]. The epidioxy functionality may contribute to distinct redox behavior and biological target engagement compared to non-peroxide lanostanes such as dehydrotumulosic acid, tumulosic acid, and polyporenic acid C [2].

lanostane triterpenoid structural characterization epidioxy

In Vivo Anti-Tumor-Promoting Efficacy: Comparative Performance of Poria Triterpenoids in Two-Stage Carcinogenesis

In the in vivo two-stage skin carcinogenesis test using DMBA as initiator and TPA as promoter, 16-deoxyporicoic acid B (compound 12) and poricoic acid C (compound 13) exhibited significant inhibitory effects on tumor promotion. While peroxydehydrotumulosic acid was not directly evaluated in this specific in vivo assay within the published study, its demonstrated in vitro EBV-EA inhibitory activity (IC₅₀ 195-340 mol ratio/32 pmol TPA) suggests potential anti-tumor-promoting properties that warrant further investigation. Notably, the study established that in vitro EBV-EA inhibition correlates with in vivo anti-tumor-promoting activity for several Poria triterpenoids [1].

in vivo tumor promotion DMBA/TPA model skin carcinogenesis

Analytical Quality Control: HPLC Purity Specifications for Peroxydehydrotumulosic Acid Reference Standards

Commercial reference standards of peroxydehydrotumulosic acid are routinely supplied with HPLC-verified purity ≥98%, with analytical methods including HPLC-DAD and HPLC-ELSD for identity confirmation alongside mass spectrometry (MS) and nuclear magnetic resonance (NMR) . This level of analytical characterization enables its use as a quantitative reference standard for Poria cocos extract standardization and pharmacokinetic studies. In contrast, many closely related Poria triterpenoids are less readily available as high-purity, analytically characterized reference materials, limiting their utility for precise quantitative applications .

HPLC purity quality control reference standard

Pharmacokinetic Differentiation: Class-Level PK Variability Among Poria Triterpenoids

Comparative pharmacokinetic analysis of dehydrotumulosic acid, tumulosic acid, and polyporenic acid C in rat plasma after oral administration revealed substantial differences in absorption and elimination profiles among structurally related Poria triterpenoids. The LC-MS/MS method developed for this study achieved separation of these three analogs within a 12.5-minute total runtime, demonstrating that even closely related lanostanes exhibit distinct pharmacokinetic behaviors [1]. While peroxydehydrotumulosic acid was not included in this specific PK study, the documented variability among class members underscores the necessity of compound-specific characterization rather than class-level extrapolation.

pharmacokinetics oral absorption Poria extract

Peroxydehydrotumulosic Acid: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Epstein-Barr Virus Early Antigen (EBV-EA) Inhibition Screening and Tumor Chemoprevention Research

Researchers investigating inhibitors of EBV-EA activation as a surrogate marker for anti-tumor-promoting activity should prioritize peroxydehydrotumulosic acid among Poria cocos-derived triterpenoids. Its demonstrated IC₅₀ of 195-340 mol ratio/32 pmol TPA in Raji cells places it within the active subset of lanostane-type triterpene acids, while structurally similar compounds including pachymic acid and dehydropachymic acid show no detectable activity [1]. The established correlation between in vitro EBV-EA inhibition and in vivo skin tumor promotion suppression in this compound class [2] provides a rational foundation for chemoprevention-focused research programs utilizing peroxydehydrotumulosic acid as a lead compound or reference standard.

Analytical Reference Standard for Poria cocos Extract Standardization and Quality Control

The commercial availability of peroxydehydrotumulosic acid with HPLC purity ≥98% and multi-method analytical characterization (HPLC-DAD, HPLC-ELSD, MS, NMR) makes it suitable as a quantitative reference standard for the standardization of Poria cocos extracts and herbal formulations. Unlike several structurally related Poria triterpenoids that lack well-characterized reference materials, peroxydehydrotumulosic acid offers a reproducible, analytically verified benchmark for method development, system suitability testing, and batch-to-batch consistency evaluation in pharmaceutical quality control environments.

Structure-Activity Relationship (SAR) Studies Focusing on Epidioxy-Functionalized Lanostanes

Investigators pursuing structure-activity relationship studies centered on the 5α,8α-epidioxy functional group in lanostane-type triterpenoids should incorporate peroxydehydrotumulosic acid as the archetypal epidioxy-containing member of the Poria cocos compound family. Its unique peroxide bridge distinguishes it structurally from the non-epidioxy analogs dehydrotumulosic acid, tumulosic acid, and polyporenic acid C [3], enabling direct comparative analysis of how this specific functional group modification influences biological target engagement, redox behavior, and physicochemical properties. Such SAR investigations are foundational for medicinal chemistry optimization efforts targeting peroxide-dependent mechanisms.

Comparative Pharmacokinetic Studies of Poria Triterpenoids

Given the documented variability in pharmacokinetic profiles among structurally related Poria triterpenoids [4], peroxydehydrotumulosic acid represents an essential inclusion in comprehensive PK characterization studies of this compound class. Researchers developing bioanalytical methods for Poria triterpenoid quantification in biological matrices should consider adding peroxydehydrotumulosic acid to their analyte panel to expand the scope of comparative absorption, distribution, metabolism, and excretion (ADME) profiling. Such data will inform translational development decisions and enable more accurate prediction of in vivo exposure following administration of Poria cocos-derived preparations.

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